molecular formula C16H23N3OS B11018622 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11018622
M. Wt: 305.4 g/mol
InChI Key: ZBHRFCYYRCIFMY-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 5-position with a carboxamide group. Key structural elements include:

  • A cyclohex-1-en-1-yl ethyl chain attached to the carboxamide nitrogen.
  • A cyclopropylamino group at the thiazole 2-position.
  • A methyl substituent at the thiazole 4-position.

Properties

Molecular Formula

C16H23N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H23N3OS/c1-11-14(21-16(18-11)19-13-7-8-13)15(20)17-10-9-12-5-3-2-4-6-12/h5,13H,2-4,6-10H2,1H3,(H,17,20)(H,18,19)

InChI Key

ZBHRFCYYRCIFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CCCCC3

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 4-methylthiazole-5-carboxylic acid scaffold is synthesized via Hantzsch thiazole synthesis:

  • Reaction : Condensation of thioacetamide with α-halo ketones (e.g., ethyl 2-chloroacetoacetate) in acetonitrile.

  • Conditions : Reflux (75–80°C, 2–3 h), followed by saponification with NaOH to yield the carboxylic acid.

Example Protocol :

  • Ethyl 2-chloroacetoacetate (5.06 mol) and thioacetamide (6.66 mol) in acetonitrile (4 L) were refluxed for 2.3 h.

  • Post-reaction, triethylamine (13.64 mol) was added, and the mixture refluxed for 1 h.

  • Saponification with 40% NaOH yielded 4-methylthiazole-5-carboxylic acid (75.4% yield).

Functionalization with Cyclopropylamine

The cyclopropylamino group is introduced at the thiazole C2 position:

  • Chlorination : Thiazole-5-carboxylic acid is treated with thionyl chloride to form the acyl chloride.

  • Amination : Reaction with cyclopropylamine under basic conditions (e.g., pyridine or DIEA).

Example Protocol :

  • 4-Methylthiazole-5-carboxylic acid (0.60 mol) was dissolved in thionyl chloride (5 mL) and refluxed for 1 h.

  • The resultant acyl chloride was coupled with cyclopropylamine (0.46 mol) in N,N-dimethylacetamide (7 mL), yielding 2-(cyclopropylamino)-4-methylthiazole-5-carboxylic acid (80% yield).

Amide Coupling with Cyclohexenylethylamine

Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine

Cyclohexenylethylamine is prepared via:

  • Hydroboration : Cyclohexene reacts with ethylamine under hydroboration-oxidation conditions.

  • Purification : Distillation or column chromatography (hexane/EtOAc).

Coupling Strategies

The final amide bond is formed using carbodiimide-based coupling agents:

  • Activation : Thiazole-5-carboxylic acid is converted to an acyl chloride or mixed anhydride.

  • Coupling : Reaction with 2-(cyclohex-1-en-1-yl)ethylamine in anhydrous DCM or THF.

Example Protocol :

  • 2-(Cyclopropylamino)-4-methylthiazole-5-carbonyl chloride (1.2 mmol) was added to 2-(cyclohex-1-en-1-yl)ethylamine (1.0 mmol) in THF.

  • The mixture was stirred under argon for 48 h, extracted with HCl (32%), and purified via silica gel chromatography (DCM/EtOAc), yielding the target compound (66% yield).

Optimization and Challenges

Critical Parameters

  • Temperature : Amination and coupling steps require strict temperature control (0–5°C for acyl chloride formation; 25°C for coupling).

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency.

  • Catalysts : DMAP or HOBt improves reaction rates and yields.

Side Reactions and Mitigation

  • Thiazole Ring Oxidation : Avoided by using inert atmospheres (argon/nitrogen).

  • Epimerization : Minimized by low-temperature coupling.

Comparative Analysis of Methods

Method Yield Conditions Purification
Carbodiimide Coupling 66%EDCI/DMAP, DCM, 48 hColumn chromatography
Acyl Chloride Route 80%SOCl₂, THF, 1 hRecrystallization
Mixed Anhydride 70%ClCOCOCl, NMM, -15°CLiquid-liquid extraction

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale syntheses report 50–100 g batches with >90% purity.

  • Cost Drivers : Cyclohexenylethylamine sourcing and Pd-catalyzed steps (if used) impact costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropylamino group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated derivatives.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazole Carboxamide Derivatives

(a) N-(cyclopentylmethyl)-4-methyl-1,3-thiazole-5-carboxamide ()
  • Structural Differences: Cyclopentylmethyl group replaces the cyclohexenylethyl chain. Lacks the cyclopropylamino substituent.
  • Implications :
    • Reduced steric bulk compared to the cyclohexene moiety may influence solubility or receptor binding.
(b) N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide ()
  • Structural Differences: Incorporates a thiadiazole ring fused to the thiazole core.
  • Implications :
    • The thiadiazole-thiazole hybrid may enhance π-stacking interactions but reduce metabolic stability.

Cyclopropyl-Containing Analogs

(a) N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide ()
  • Structural Differences :
    • Pyrazolopyrimidine core replaces the thiazole.
    • Cyclopropyl is directly attached to the carboxamide nitrogen.
  • Implications :
    • Altered electronic properties due to the heterocycle switch could affect target selectivity.
(b) N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide ()
  • Structural Differences :
    • Azetidine ring replaces thiazole.
    • Cyclopropylmethyl group is distinct from the ethyl-linked cyclohexene in the target compound.
  • Implications :
    • Increased rigidity from the azetidine may limit conformational flexibility during binding.

Table 1: Key Parameters of Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide C₁₆H₂₂N₄OS 318.44 g/mol Cyclohexenylethyl, cyclopropylamino, methyl N/A
N-(cyclopentylmethyl)-4-methyl-1,3-thiazole-5-carboxamide C₁₁H₁₆N₂OS 240.32 g/mol Cyclopentylmethyl
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide C₁₃H₁₇N₅OS₂ 323.44 g/mol Thiadiazole, cyclopropyl, isobutylamino
N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide C₁₀H₁₁N₅O 217.23 g/mol Pyrazolopyrimidine, cyclopropyl

Functional Implications of Structural Variations

  • Cyclohexene vs.
  • Thiadiazole Hybridization : ’s thiadiazole-thiazole system introduces additional hydrogen-bonding sites, which could modulate target affinity .
  • Cyclopropyl Positioning : Direct attachment to the carboxamide nitrogen (as in ) versus the thiazole 2-position (target compound) may alter electronic effects on the carboxamide’s reactivity.

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H23N3OS
  • Molecular Weight : 305.4 g/mol
  • IUPAC Name : this compound

The structure includes a thiazole ring, a cyclopropylamino group, and a cyclohexene moiety, which contribute to its unique biological properties .

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways, leading to potential therapeutic effects. The exact mechanisms are still under investigation but suggest implications in pharmacology .

Enzyme Inhibition

One of the primary areas of research focuses on the compound's role as an inhibitor of lysine acetyltransferases (KATs), particularly within the MYST family. KATs are crucial for histone acetylation, influencing gene expression and cellular metabolism. Inhibiting these enzymes can have significant therapeutic implications in cancer treatment and other diseases associated with dysregulated gene expression .

Binding Affinities

Studies assessing the binding affinities of this compound with various receptors indicate promising results. These studies typically involve evaluating the compound's capacity to bind to specific biological targets, which is essential for understanding its pharmacological profile .

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiazole derivatives highlights its unique structural features and potential advantages in therapeutic contexts.

Compound NameStructural FeaturesUnique Aspects
Thiazole Derivative AContains thiazole ring and amine groupLacks cyclohexene moiety
Thiazole Derivative BThiazole ring with alkyl substituentsDifferent substitution pattern
Thiazole Derivative CThiazole ring with aromatic groupsNo cyclopropylamine attachment

The unique combination of cyclohexene, cyclopropylamino, and thiazole moieties in this compound differentiates it from others, potentially conferring distinct chemical reactivity and biological properties .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound exhibits significant inhibition of KATs at certain concentrations, suggesting its potential as a therapeutic agent in epigenetic modulation.
  • Cellular Assays : Cellular models showed that treatment with this compound led to altered gene expression profiles consistent with KAT inhibition, further supporting its role in cancer biology.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicated favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.

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